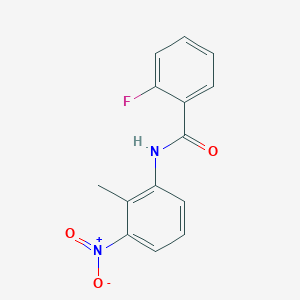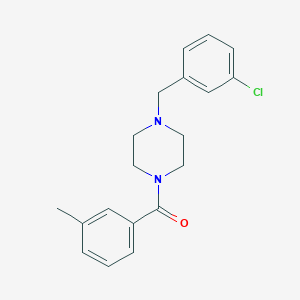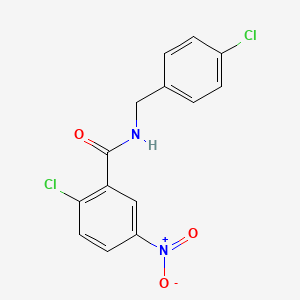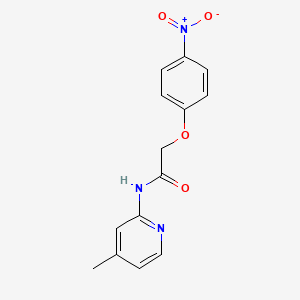![molecular formula C11H22N4S B5811467 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione CAS No. 189513-55-1](/img/structure/B5811467.png)
9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
Descripción general
Descripción
9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, also known as TUT or TUT-7, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for use in a variety of biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is based on its ability to bind to metal ions and form stable complexes. This can result in a variety of biochemical and physiological effects, depending on the specific metal ion and protein involved. For example, this compound-7 has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-7 are largely dependent on the specific metal ion and protein involved. In general, however, this compound-7 has been shown to have a number of interesting properties, including antioxidant activity, metal ion sequestration, and enzyme inhibition. These effects make it a promising candidate for use in a variety of biochemical and physiological experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is its ability to selectively bind to metal ions, which can be useful for studying the role of metal ions in biological processes. Additionally, this compound-7 is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, this compound-7 can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7. One area of interest is in the development of new metal chelators based on the this compound-7 structure. These compounds could be used to study a variety of metal-containing proteins and enzymes. Additionally, this compound-7 could be modified to improve its selectivity for specific metal ions or to reduce its toxicity to cells. Finally, this compound-7 could be used as a starting point for the development of new drugs or therapeutic agents.
Métodos De Síntesis
The synthesis of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 involves several steps, including the reaction of tert-butyl isocyanide with 1,2,4,5-tetraaminocyclohexane to form a spirocyclic intermediate. This intermediate is then treated with sulfur to yield the final product, this compound-7. The overall process is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to have a number of potential applications in scientific research. One area of interest is in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. This compound-7 has been shown to be an effective chelating agent for a variety of metal ions, including copper, zinc, and nickel. This makes it a useful tool for studying the role of metal ions in biological processes.
Propiedades
IUPAC Name |
9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4S/c1-10(2,3)8-4-6-11(7-5-8)14-12-9(16)13-15-11/h8,14-15H,4-7H2,1-3H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOONHXSNUIDTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NNC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355375 | |
| Record name | ST51006276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189513-55-1 | |
| Record name | 9-(1,1-Dimethylethyl)-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189513-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51006276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)


